6-Phenylnicotinamide
CAS No.: 43083-19-8
Cat. No.: VC12011000
Molecular Formula: C12H10N2O
Molecular Weight: 198.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 43083-19-8 |
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Molecular Formula | C12H10N2O |
Molecular Weight | 198.22 g/mol |
IUPAC Name | 6-phenylpyridine-3-carboxamide |
Standard InChI | InChI=1S/C12H10N2O/c13-12(15)10-6-7-11(14-8-10)9-4-2-1-3-5-9/h1-8H,(H2,13,15) |
Standard InChI Key | DEXXUAYUPWXXRO-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)N |
Canonical SMILES | C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)N |
Introduction
Chemical Structure and Nomenclature
The molecular structure of 6-phenylnicotinamide consists of a pyridine core with a phenyl substituent at the 6-position and a carboxamide group at the 3-position. Its systematic IUPAC name is 3-carbamoyl-6-phenylpyridine, and its molecular formula is . The phenyl group enhances lipophilicity, facilitating blood-brain barrier penetration, while the amide moiety contributes to hydrogen bonding interactions with biological targets .
Structural Features:
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Pyridine ring: Provides aromaticity and serves as a rigid scaffold.
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6-Phenyl substitution: Modulates electronic properties and steric bulk.
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Carboxamide group: Enhances solubility and participates in target binding.
The compound’s structure has been confirmed via Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Key spectral data include:
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-NMR (400 MHz, DMSO-d6): δ 8.90 (s, 1H, pyridine H-2), 8.30 (d, , 1H, pyridine H-4), 7.80–7.60 (m, 5H, phenyl), 7.50 (d, , 1H, pyridine H-5), 6.90 (br s, 2H, NH2) .
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IR (KBr): 3350 cm (N–H stretch), 1660 cm (C=O stretch).
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis of 6-phenylnicotinamide typically involves amidation reactions between nicotinic acid derivatives and aniline. A representative protocol includes:
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Reactants: Nicotinoyl chloride (1.0 equiv), aniline (1.2 equiv).
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Conditions: Dichloromethane (DCM), room temperature, 12 hours.
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Workup: Aqueous extraction, column chromatography (SiO, ethyl acetate/hexane).
Advanced Methodologies
Recent patents describe optimized routes using transition-metal catalysis. For example, a palladium-catalyzed coupling between 6-chloronicotinamide and phenylboronic acid achieves yields >85% under mild conditions (THF, 50°C, 6 h) . Key advancements include:
Comparative Analysis of Synthetic Methods
Method | Yield (%) | Purity (%) | Reaction Time (h) |
---|---|---|---|
Conventional Amidation | 65–75 | 95 | 12 |
Pd-Catalyzed Coupling | 85–90 | 98 | 6 |
Physicochemical Properties
6-Phenylnicotinamide exhibits balanced solubility and stability:
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Melting Point: 189–191°C.
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Stability: Stable under ambient conditions for 6 months; degrades at pH <2 or >10 .
Biological Activities and Mechanisms
TRPV1 Antagonism
6-Phenylnicotinamide derivatives, such as SB-782443, inhibit transient receptor potential vanilloid 1 (TRPV1), a key mediator of inflammatory pain. In rodent models, these compounds reduce thermal hyperalgesia (ED = 3 mg/kg) and mechanical allodynia .
Mechanistic Insights:
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Competitive binding to the TRPV1 capsaicin site (K = 12 nM).
EP2 Receptor Antagonism
As a prostaglandin E2 receptor (EP2) antagonist, 6-phenylnicotinamide derivatives attenuate neuroinflammation. In microglial cells, they reduce COX-2 expression by 80% at 10 μM and inhibit IL-6 secretion (IC = 0.5 μM) .
Neuroprotective Effects:
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50% reduction in hippocampal neuron loss in murine status epilepticus models.
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Amelioration of Aβ-induced cognitive deficits in Alzheimer’s disease models .
Pharmacological Profiles
Pharmacokinetics
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Bioavailability: 45% in rats (oral administration).
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Half-life: 2.3 hours (plasma), 8 hours (brain).
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Metabolism: Hepatic CYP3A4-mediated oxidation to 6-phenylnicotinic acid .
Toxicity
Applications in Drug Development
Analgesics
Derivatives like 6-(4-fluorophenyl)-2-methyl-N-(2-methylbenzothiazol-5-yl)nicotinamide (SB-782443) have entered preclinical trials for chronic pain, demonstrating superior efficacy to gabapentin in postherpetic neuralgia models .
Neurodegenerative Diseases
EP2 antagonists derived from 6-phenylnicotinamide show promise in Alzheimer’s disease, reducing amyloid-β plaques by 40% in transgenic mice after 4 weeks of treatment .
Challenges and Future Directions
Despite its potential, 6-phenylnicotinamide faces limitations:
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Solubility: Poor aqueous solubility necessitates prodrug strategies.
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Selectivity: Off-target activity at EP4 receptors (IC = 1.2 μM vs. EP2 IC = 0.05 μM) .
Future Research Priorities:
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Development of brain-targeted formulations.
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Exploration of dual TRPV1/EP2 antagonists for synergistic effects.
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Long-term toxicity studies in non-rodent species.
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